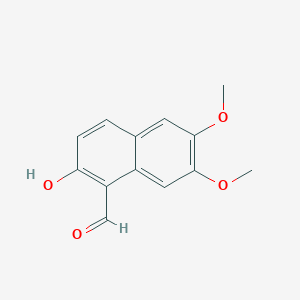
2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of hydroxyl and methoxy groups attached to the naphthalene ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 2-hydroxy-6,7-dimethoxynaphthalene using Vilsmeier-Haack reaction conditions. This involves the reaction of 2-hydroxy-6,7-dimethoxynaphthalene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-6,7-dimethoxy-1-naphthoic acid.
Reduction: 2-Hydroxy-6,7-dimethoxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is often related to its ability to participate in various chemical reactions. For instance, its hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-1-naphthaldehyde
- 6-Hydroxy-2-naphthaldehyde
- 2,3-Dimethoxy-1-naphthaldehyde
Uniqueness
2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is unique due to the specific positioning of its hydroxyl and methoxy groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other naphthaldehyde derivatives and suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-hydroxy-6,7-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-16-12-5-8-3-4-11(15)10(7-14)9(8)6-13(12)17-2/h3-7,15H,1-2H3 |
Clé InChI |
PUBQBHGPMXIGIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CC(=C2C=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)
![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
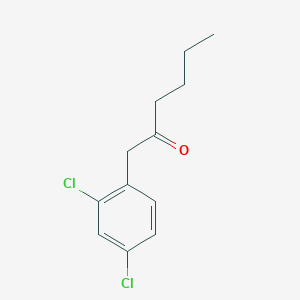
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
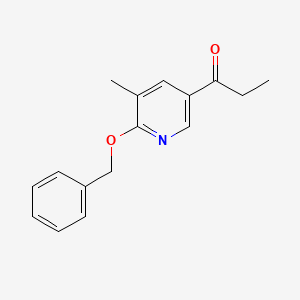
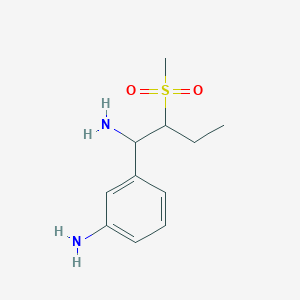
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)
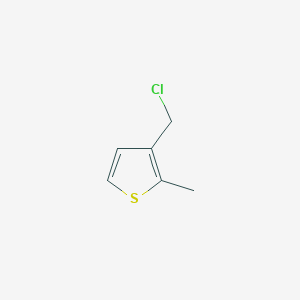

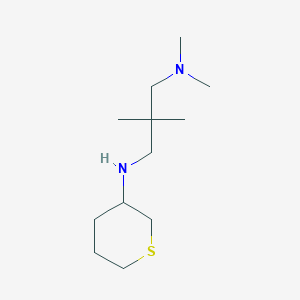
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)
